3-乙氧基-4-甲基苯甲腈

描述

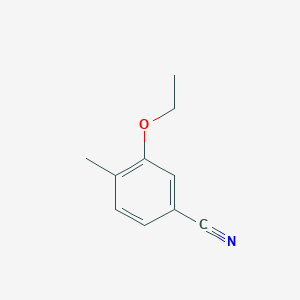

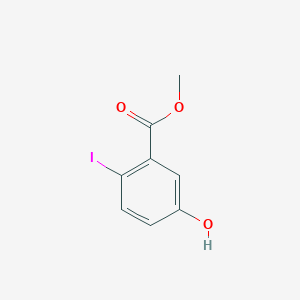

3-Ethoxy-4-methylbenzonitrile is a chemical compound with the molecular formula C10H11NO2 . It is used in various chemical reactions and has a boiling point of 263.9±28.0 °C and a density of 1.03±0.1 g/cm3 .

Synthesis Analysis

The synthesis of 3-Ethoxy-4-methylbenzonitrile involves several steps. The raw materials used in the synthesis are easy to obtain, and the reaction conditions are moderate . The post-treatment is simple and convenient, and the acetic anhydride used in the process can be recycled and reused . This method of synthesis is cost-effective, environmentally friendly, and results in high yield and purity .Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-methylbenzonitrile can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for a more detailed analysis .Chemical Reactions Analysis

3-Ethoxy-4-methylbenzonitrile undergoes various chemical reactions. For instance, 4-Hydroxy-3-methoxybenzonitrile, a related compound, yields 4-hydroxy-3-methoxybenzamide upon treatment with sodium perborate .Physical And Chemical Properties Analysis

3-Ethoxy-4-methylbenzonitrile has a boiling point of 263.9±28.0 °C and a density of 1.03±0.1 g/cm3 . It is a solid at room temperature .科学研究应用

合成和中间体应用

3-乙氧基-4-甲基苯甲腈在有机合成中起着重要的中间体作用,促进了各种化合物的生产。例如,它被用于合成3-乙氧基-4-乙氧羰基苯乙酸,通过从4-甲基水杨酸开始的酯化和醚化过程实现。这种合成展示了该化合物在生产乙氧羰基衍生物方面的作用,突出了它在有机化学研究和应用中的实用性(W. Mi, 2006)。

药物化学应用

在药物化学中,3-乙氧基-4-甲基苯甲腈参与合成阿普雷米拉斯特,一种用于治疗牛皮癣的磷酸二酯酶4(PDE-4)抑制剂。合成过程包括从3-乙氧基-4-甲氧基苯甲腈开始的制备和进一步的化学转化,展示了它在开发治疗剂中的关键作用。这种方法不仅使总产量比传统方法提高了30%,还为该化合物的工业生产提供了理论基础,突显了它在制药合成中的重要性(J. Shan, Fang Weizheng, Feng Bai-nian, 2015)。

热化学和物理性质

一项关于甲基苯甲腈的实验和理论研究,包括3-乙氧基-4-甲基苯甲腈等变体,调查了它们的气相生成焓。这项研究利用燃烧量热法和透过法,结合复合从头算方法,准确确定了这些化合物的热化学性质。结果为了解氰基和甲基基团之间的相互作用提供了宝贵的见解,为估算类似化合物的热化学性质奠定了基础。这类研究对于理解有机分子在不同条件下的基本性质和行为至关重要(K. Zaitseva et al., 2015)。

传感器开发和环境监测

该化合物的衍生物已被探索其在环境监测中的潜力,例如在抗性CO2气体传感器的开发中。与3-乙氧基-4-甲基苯甲腈相关的乙炔基硫脲衍生物已显示出在检测CO2气体方面的显著潜力,通过电阻值的变化。这些传感器在室温下运行,并具有快速的响应和恢复时间,适用于环境传感中的实际应用。这项研究突显了该化合物的多功能性和潜力,有助于为监测和检测大气气体的新型传感技术做出贡献(A. Daud, K. A. Wahid, W. Khairul, 2019)。

未来方向

属性

IUPAC Name |

3-ethoxy-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQKJXQIJNAJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625932 | |

| Record name | 3-Ethoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-methylbenzonitrile | |

CAS RN |

182287-57-6 | |

| Record name | 3-Ethoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)